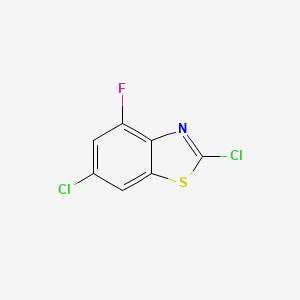

2,6-Dichloro-4-fluoro-1,3-benzothiazole

Description

Properties

IUPAC Name |

2,6-dichloro-4-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMYLFQADNUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670529 | |

| Record name | 2,6-Dichloro-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177350-78-5 | |

| Record name | 2,6-Dichloro-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,6-Dichloro-4-fluoro-1,3-benzothiazole

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluoro-1,3-benzothiazole

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the benzothiazole core imparts specific electronic and lipophilic characteristics that make it a valuable scaffold in the design of novel therapeutic agents and functional materials.[1][2] This document details its structural, physical, and spectral properties, supported by established analytical methodologies to ensure scientific integrity and reproducibility.

I. Core Molecular Profile

A foundational understanding of a compound's identity and basic physical characteristics is paramount for its application in research and development.

A. Structure and Identifiers

The precise arrangement of atoms and its corresponding identifiers are crucial for unambiguous documentation and database retrieval.

-

Chemical Name: this compound

-

Molecular Formula: C₇H₂Cl₂FNS

-

Molecular Weight: 222.07 g/mol

-

Canonical SMILES: C1=C(C=C2C(=C1F)N=C(S2)Cl)Cl

B. Summary of Physicochemical Properties

The following table consolidates key physicochemical data. These parameters are critical for predicting the compound's behavior in various environments, including its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile in biological systems.

| Property | Value | Source/Method |

| Physical Form | Solid | |

| Melting Point | 96-100 °C (for 2,6-dichloro-1,3-benzothiazole) | [6] |

| Boiling Point | 286.8 °C at 760 mmHg (for 2,6-dichloro-1,3-benzothiazole) | [6] |

| Purity | ≥95% | [5] |

| LogP (Octanol/Water Partition Coefficient) | Data not available; predicted to be high due to halogenation | - |

| Solubility | Data not available; likely soluble in organic solvents like THF, Chloroform | - |

Note: Experimental data for the specific 4-fluoro analog is limited; data for the closely related 2,6-dichloro-1,3-benzothiazole is provided for reference.

II. Analytical Characterization and Experimental Protocols

The validation of a compound's identity and purity relies on robust analytical techniques. The protocols described below represent standard, self-validating systems for the characterization of benzothiazole derivatives.[7][8][9]

A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small molecules. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. This allows for the separation of the target compound from synthesis impurities or degradation products.

Detailed Protocol:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas thoroughly.

-

Flow Rate: Set to 1.0 mL/min.

-

Detector: UV-Vis detector set to a wavelength of 254 nm.

-

-

Sample Preparation: Accurately prepare a 1 mg/mL solution of this compound in acetonitrile.

-

Injection and Analysis: Inject 10 µL of the sample solution.

-

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >99% is often desired for biological screening.[7]

B. Structural Confirmation by Spectroscopy

Causality: Spectroscopic methods provide definitive structural confirmation by probing the molecular environment of individual atoms. Mass spectrometry determines the molecular weight and elemental composition, while NMR elucidates the connectivity and chemical environment of magnetically active nuclei.

1. Mass Spectrometry (MS):

-

Expected Observation: In an ESI-MS spectrum, the compound is expected to show a molecular ion peak [M+H]⁺.[9] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a primary peak (M), a peak at M+2 (approx. 65% of M), and a peak at M+4 (approx. 10% of M), confirming the presence of two chlorine atoms.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₇H₂Cl₂FNS).[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the aromatic protons. The fluorine atom will cause characteristic splitting patterns (coupling) with adjacent protons.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbons in the molecule. The chemical shifts will be significantly influenced by the attached electronegative chlorine, fluorine, and nitrogen atoms.[8][10]

-

¹⁹F NMR: A fluorine NMR spectrum would show a signal for the single fluorine atom, providing further structural confirmation.

Experimental Characterization Workflow

Caption: A logical workflow for the comprehensive analytical validation of this compound.

III. Synthetic and Reactivity Insights

Benzothiazoles are a privileged class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The synthesis of substituted benzothiazoles often involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile.[11][12]

General Synthetic Logic: The synthesis of this specific molecule would likely start from a correspondingly substituted aniline precursor. The process generally follows a pathway of thiocyanation followed by cyclization to form the benzothiazole ring.

Synthetic Logic Diagram

Caption: A generalized synthetic pathway for the formation of substituted benzothiazoles.

The presence of chlorine at the 2-position makes it a potential site for nucleophilic aromatic substitution, allowing for the straightforward generation of diverse chemical libraries for screening purposes. This reactivity is a key feature for its use as a building block in drug discovery.

IV. References

-

Ark Pharm, Inc. This compound - CAS:1177350-78-5. [Link]

-

Jayachandran E, Sreenivasa G. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. 2006;22(3). [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

-

Preprints.org. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024-09-05). [Link]

-

Ignited Minds Journals. Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. [Link]

-

Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]

-

Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022-12-11). [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024-03-18). [Link]

-

Cheméo. Chemical Properties of Benzothiazole, 2,6-dichloro- (CAS 3622-23-9). [Link]

-

SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]

-

National Center for Biotechnology Information (PMC). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

SpectraBase. 4-CHLORO-6-FLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE - [13C NMR]. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1177350-78-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1177350-78-5 [chemicalbook.com]

- 5. This compound - CAS:1177350-78-5 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 6. 2,6-Dichloro-1,3-benzothiazole | 3622-23-9 [sigmaaldrich.com]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

An In-Depth Technical Guide to the Structure Elucidation of 2,6-Dichloro-4-fluoro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, halogenated benzothiazoles represent a class of privileged structures due to their wide-ranging biological activities. This guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning required for the unambiguous structure determination of 2,6-dichloro-4-fluoro-1,3-benzothiazole. We will move beyond a simple recitation of techniques, instead focusing on the causal relationships behind experimental choices and the integration of data from multiple analytical platforms to build a self-validating structural hypothesis. This document is intended for researchers and scientists who require a robust and logical framework for characterizing complex small molecules.

Introduction: The Significance of Halogenated Benzothiazoles

Benzothiazoles are a critical class of heterocyclic compounds, with a structural motif found in numerous FDA-approved drugs and clinical candidates.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, into the benzothiazole scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the 2,6-dichloro-4-fluoro substitution pattern presents a unique analytical challenge, requiring a multi-faceted approach to confirm the precise regiochemistry and overall structure. An error in structural assignment can have catastrophic consequences for a drug development program, making the rigorous elucidation process detailed herein an essential component of ensuring scientific integrity.

Foundational Analysis: Mass Spectrometry

The first step in the structural elucidation of a newly synthesized compound is typically to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[3]

-

Ionization: Electrospray ionization (ESI) is a common and effective method for benzothiazole derivatives.[3][4]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺) and compare it to the theoretical mass calculated for the proposed structure (C₇H₃Cl₂FNS).

Expected Data and Interpretation

For this compound, the monoisotopic mass is 220.9428. The HRMS spectrum should show a prominent ion corresponding to this mass. A key feature to observe is the isotopic pattern characteristic of two chlorine atoms. The ratio of the M, M+2, and M+4 peaks should be approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms in the molecule.[5]

| Parameter | Expected Value | Significance |

| Molecular Formula | C₇H₃Cl₂FNS | Confirmed by HRMS |

| Monoisotopic Mass | 220.9428 | Primary identification |

| Isotopic Pattern | M, M+2, M+4 in ~9:6:1 ratio | Confirms the presence of two chlorine atoms |

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can provide further structural insights by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.[6][7][8] While a detailed prediction of the fragmentation pathway is complex, common fragmentation patterns for benzothiazoles involve cleavage of the thiazole ring.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups in the proposed structure.

Expected Data and Interpretation

The IR spectrum of this compound is expected to exhibit several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| 3100-3000 | Aromatic C-H stretching | Presence of the benzene ring[1] |

| 1600-1450 | C=C and C=N stretching | Aromatic and thiazole ring vibrations[1] |

| ~1250 | C-F stretching | Evidence for the fluorine substituent |

| 800-600 | C-Cl stretching | Evidence for the chlorine substituents |

| 700-600 | C-S stretching | Confirms the thiazole ring[1] |

Connectivity and Regiochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[6][11] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

Analysis: Analyze chemical shifts, coupling constants, and correlation peaks to assemble the molecular structure.

Expected Data and Interpretation

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region. The chemical shifts and coupling constants will be crucial for determining the substitution pattern.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts will be influenced by the electronegativity of the attached halogens.

¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, likely a triplet of doublets due to coupling with the adjacent protons.

The following table summarizes the predicted NMR data based on known substituent effects on benzothiazole systems.[12][13][14]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) | Assignment |

| ¹H | ~7.5-8.0 | d, J ≈ 2-3 Hz | H-7 |

| ~7.2-7.6 | d, J ≈ 8-9 Hz | H-5 | |

| ¹³C | ~150-160 | s | C-2 |

| ~145-155 (d, J(C-F) ≈ 240-260 Hz) | d | C-4 | |

| ~120-130 | s | C-5 | |

| ~130-140 | s | C-6 | |

| ~125-135 | s | C-7 | |

| ~150-160 | s | C-3a | |

| ~130-140 | s | C-7a | |

| ¹⁹F | ~ -110 to -130 | td | F-4 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other factors.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Sources

- 1. jchr.org [jchr.org]

- 2. 2,6-Dichloro-4-methyl-1,3-benzothiazole|High-Purity [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lab.rockefeller.edu [lab.rockefeller.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. youtube.com [youtube.com]

- 12. arabjchem.org [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to 2,6-Dichloro-4-fluoro-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The presented methodology is designed to be both informative for strategic planning and practical for laboratory execution.

Introduction: The Significance of Substituted Benzothiazoles

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring electron-withdrawing halogen atoms, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of chlorine and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound commences with the readily available starting material, 3,5-dichloro-4-fluoroaniline. The overall strategy is a two-step process:

-

Formation of the Benzothiazole Ring System: The first step involves the construction of the benzothiazole core through the reaction of 3,5-dichloro-4-fluoroaniline with a thiocyanate salt in the presence of a halogen, typically bromine. This reaction proceeds via an in-situ formation of a thiocyanogen species, which then reacts with the aniline to form a thiourea intermediate that subsequently undergoes intramolecular cyclization to yield 2-amino-6-chloro-4-fluorobenzothiazole.[2]

-

Sandmeyer Reaction for Deaminative Chlorination: The second step is the conversion of the 2-amino group of the benzothiazole intermediate to a chloro group. This is achieved through a classic Sandmeyer reaction, which involves the diazotization of the amino group with nitrous acid, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[3]

This synthetic approach is advantageous due to the accessibility of the starting materials and the reliability of the involved chemical transformations.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 3,5-Dichloro-4-fluoroaniline

A common route to 3,5-dichloro-4-fluoroaniline involves the reduction of a nitrated precursor. For instance, 3,5-dichloro-4-fluoronitrobenzene can be reduced to the corresponding aniline.[4]

Part 2: Synthesis of the Key Intermediate: 2-Amino-6-chloro-4-fluorobenzothiazole

This procedure is adapted from general methods for the synthesis of 2-aminobenzothiazoles from substituted anilines.[2][5]

Reaction Scheme:

Caption: Synthesis of the 2-aminobenzothiazole intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dichloro-4-fluoroaniline | 180.01 | 18.0 g | 0.1 |

| Potassium Thiocyanate (KSCN) | 97.18 | 19.4 g | 0.2 |

| Bromine (Br₂) | 159.81 | 16.0 g (5.1 mL) | 0.1 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloro-4-fluoroaniline (18.0 g, 0.1 mol) and potassium thiocyanate (19.4 g, 0.2 mol) in glacial acetic acid (200 mL).

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours.

-

Pour the reaction mixture into 1 L of crushed ice with vigorous stirring.

-

Neutralize the mixture with a concentrated ammonium hydroxide solution until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 2-amino-6-chloro-4-fluorobenzothiazole.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Part 3: Synthesis of the Final Product: this compound

This procedure is based on the principles of the Sandmeyer reaction for the conversion of an amino group to a chloro group.[3][6]

Reaction Scheme:

Caption: Sandmeyer reaction for the synthesis of the final product.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-6-chloro-4-fluorobenzothiazole | 204.64 | 20.5 g | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL | ~0.36 |

| Copper(I) Chloride (CuCl) | 98.99 | 12.0 g | 0.12 |

| Water | 18.02 | 100 mL | - |

Procedure:

-

Diazotization: In a 500 mL beaker, suspend 2-amino-6-chloro-4-fluorobenzothiazole (20.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and add this solution dropwise to the cooled suspension, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt solution.

-

Sandmeyer Reaction: In a separate 1 L flask, dissolve copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (20 mL). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with constant stirring. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol.

Characterization Data (Expected)

The following table summarizes the expected analytical data for the key compounds in this synthesis. Actual values should be confirmed by experimental analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm, in CDCl₃) | Expected ¹³C NMR Chemical Shifts (ppm, in CDCl₃) |

| 3,5-Dichloro-4-fluoroaniline | C₆H₄Cl₂FN | 180.01 | Aromatic protons in the range of 6.8-7.2 | Aromatic carbons in the range of 110-150 |

| 2-Amino-6-chloro-4-fluorobenzothiazole | C₇H₄ClFN₂S | 204.64 | Aromatic protons in the range of 7.0-7.5; NH₂ protons around 5.0-6.0 | Aromatic carbons in the range of 110-160; C=N carbon around 165 |

| This compound | C₇H₂Cl₂FNS | 222.07 | Aromatic protons in the range of 7.2-7.8 | Aromatic carbons in the range of 115-155; C=N carbon around 150 |

Safety Considerations

-

Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and should not be isolated.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

The reactions should be carried out in a well-ventilated fume hood.

References

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.[1]

-

Preparation method of para-fluoroaniline. CN101624348A.[4]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.[5]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.[6]

-

ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[2]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 2,6-Dichloro-4-fluoro-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-fluoro-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzothiazole core is a prominent scaffold in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen substituents can significantly modulate the physicochemical and biological properties of the parent molecule, making compounds like this compound attractive targets for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The fluorine atom will also introduce splitting (coupling) to the adjacent proton.

-

H-5: This proton is situated between a chlorine and a fluorine atom. The strong electron-withdrawing nature of these halogens will deshield this proton, causing it to appear at a downfield chemical shift. It is expected to appear as a doublet due to coupling with the fluorine atom.

-

H-7: This proton is adjacent to the thiazole ring and a chlorine atom. It is also expected to be deshielded and will likely appear as a singlet, or a very finely split signal depending on long-range couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the attached atoms and their position within the ring system. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF).

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-5 | 7.5 - 7.8 | d | J(H-F) ≈ 7-10 |

| H-7 | 7.8 - 8.1 | s | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Expected C-F Coupling |

| C=N (C-2) | 150 - 155 | No |

| C-Cl (C-6) | 125 - 130 | No |

| C-F (C-4) | 158 - 162 | Yes (¹JCF ≈ 240-260 Hz) |

| Aromatic CH | 115 - 130 | Yes for C-5 (²JCF ≈ 20-25 Hz) |

| Bridgehead C | 130 - 150 | Yes for C-3a and C-7a |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N bond of the thiazole ring, C-S stretching, C-Cl stretching, C-F stretching, and aromatic C-H stretching and bending vibrations.

Expected Characteristic IR Absorptions

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch (thiazole) | 1600 - 1650 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-F stretch | 1000 - 1400 |

| C-Cl stretch | 600 - 800 |

| C-S stretch | 600 - 700 |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.

Caption: Workflow for IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Expected Fragmentation Pattern

The molecular ion peak (M⁺) will be observed, and its isotopic pattern will have three peaks in a ratio of approximately 9:6:1, corresponding to the presence of two chlorine atoms. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring. The loss of a chlorine atom or other small neutral molecules is also expected.

Expected m/z Values

| Ion | Expected m/z | Comments |

| [M]⁺ | 221/223/225 | Molecular ion with isotopic pattern for 2 Cl atoms |

| [M-Cl]⁺ | 186/188 | Loss of a chlorine atom |

| [M-Cl-CN]⁺ | 160/162 | Subsequent loss of a cyanide radical |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed structural fingerprint of the molecule. The predicted spectral data and methodologies outlined in this guide offer a solid foundation for researchers engaged in the synthesis, characterization, and application of this and related halogenated benzothiazole derivatives. The unique spectral features arising from the specific substitution pattern are key to confirming the identity and purity of the compound, which is essential for its further development in various scientific fields.

References

- Structure-Property Correlation of Halogen Substituted Benzothiazole Crystals. (n.d.).

-

The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. (2022). Molecules, 27(15), 4942. [Link]

- Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". (2013). The Royal Society of Chemistry.

- Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(4-Amino-3-methylphenyl)benzothiazole. (n.d.). American Chemical Society.

- Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". (2013). The Royal Society of Chemistry.

- Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).

- Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. (2017). TSI Journals.

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2023). Molecules, 28(12), 4769. [Link]

- Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. (2012).

- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2011). Der Pharma Chemica, 3(6), 352-359.

- Nguyen, H., et al. (2018). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 57B(1), 77-84.

- Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.

- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (2014). Scholars Academic Journal of Pharmacy, 3(5), 387-393.

-

Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][3][4]benzothiazepin-1-ones. (2000). Rapid Communications in Mass Spectrometry, 14(8), 637-40.

- 4-CHLORO-6-FLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE. (n.d.). SpectraBase.

- Benzothiazole(95-16-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-[(2-chloro-6-fluorobenzyl)thio]-5-(pyrrol-1-yl)-1,3,4-thiadiazole. (n.d.). SpectraBase.

- 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o103.

- 1,4-Dichloro-2-fluorobenzene. (n.d.). SpectraBase.

Sources

A Technical Guide to Determining the Solubility of 2,6-Dichloro-4-fluoro-1,3-benzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,6-Dichloro-4-fluoro-1,3-benzothiazole

This compound is a halogenated heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by benzothiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of two chlorine atoms and a fluorine atom on the benzene ring can significantly influence the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability.

A thorough understanding of the solubility of this compound in organic solvents is paramount for a multitude of applications. In drug discovery, solubility data is critical for designing effective screening assays, developing suitable formulations, and ensuring bioavailability. For process chemists, this information is vital for optimizing reaction conditions, purification strategies (such as recrystallization), and product isolation.

Chemical Structure:

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The overall Gibbs free energy change (ΔG) of dissolution must be negative for solubility to occur. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the process.

Several key factors influence the solubility of heterocyclic compounds like this compound in organic solvents:

-

Polarity: The presence of nitrogen and sulfur heteroatoms, along with electronegative halogen substituents, imparts a degree of polarity to the molecule. Solvents with comparable polarity are more likely to be effective.

-

Hydrogen Bonding: While the benzothiazole ring itself is not a strong hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit different solubility characteristics compared to aprotic solvents.

-

Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger crystal lattice forces that need to be overcome.

-

Temperature: For most organic solids, solubility increases with temperature as the dissolution process is often endothermic.[4]

Experimental Determination of Solubility

Given the absence of published data, an experimental approach is necessary. The following sections provide detailed protocols for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Qualitative Solubility Assessment

A preliminary qualitative assessment can help in selecting a suitable range of solvents for quantitative analysis.

Caption: Workflow for qualitative solubility assessment.

Procedure:

-

Weigh approximately 1-2 mg of this compound into a small glass vial.

-

Add a small volume (e.g., 0.1 mL) of the selected organic solvent.

-

Vigorously shake or vortex the vial for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

-

If the solid has not completely dissolved, add an additional volume of solvent (e.g., up to 1 mL) and repeat the agitation and observation.

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). It is crucial to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration is no longer changing.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Adsorption of the compound onto the filter should be evaluated and minimized.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | [Insert experimental value] | [Insert experimental value] |

| Ethanol | [Insert experimental value] | [Insert experimental value] |

| Acetone | [Insert experimental value] | [Insert experimental value] |

| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |

| Dichloromethane | [Insert experimental value] | [Insert experimental value] |

| Acetonitrile | [Insert experimental value] | [Insert experimental value] |

| N,N-Dimethylformamide | [Insert experimental value] | [Insert experimental value] |

| Dimethyl Sulfoxide | [Insert experimental value] | [Insert experimental value] |

The results should be interpreted in the context of the solvent properties. For instance, higher solubility in polar aprotic solvents like DMF and DMSO might suggest that dipole-dipole interactions are significant for the dissolution of this compound.

Conclusion

This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in a range of organic solvents. By following the detailed protocols for qualitative and quantitative analysis, scientists can generate the reliable data necessary for advancing their research and development activities. The principles and methodologies outlined herein are broadly applicable to other poorly characterized compounds, emphasizing the importance of systematic experimental investigation in the absence of established literature values.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

CHEM 2220. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Jouyban, A., & Fakhree, M. A. A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6581. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). Retrieved from [Link]

-

Cysewska, P., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(11), 3374. Retrieved from [Link]

-

Ravi Sankar Reddy, D., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 992-997. Retrieved from [Link]

-

Balaban, A. T., et al. (2012). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie, 57(7-8), 677-686. Retrieved from [Link]

-

Gurupadayya, B. M., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(4), 319-325. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 2,6-Dichloro-4-methyl-1,3-benzothiazole|High-Purity [benchchem.com]

- 3. saspublishers.com [saspublishers.com]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Strategic Application of 2,6-Dichloro-4-fluoro-1,3-benzothiazole in Modern Drug Discovery

Preamble: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the benzothiazole core is recognized as a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2][3] Its rigid, bicyclic structure and the presence of electron-rich nitrogen and sulfur heteroatoms make it an adept participant in molecular interactions with various biological targets. This guide focuses on a specific, highly functionalized derivative: 2,6-Dichloro-4-fluoro-1,3-benzothiazole . While specific literature on this exact molecule is emergent, its true value lies in its potential as a versatile building block. The strategic placement of its halogen substituents—two chlorine atoms and one fluorine atom—provides a nuanced platform for synthetic manipulation, enabling the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This document serves as a technical exploration of this potential, grounded in the established significance of the broader halogenated benzothiazole class.

| Property | Value |

| CAS Number | 1177350-78-5[4] |

| Molecular Formula | C₇H₂Cl₂FNS |

| Molecular Weight | 222.06 g/mol |

| IUPAC Name | This compound |

The Benzothiazole Core: A Foundation of Pharmacological Diversity

The benzothiazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities.[5][6] This diversity stems from the scaffold's ability to be readily derivatized at multiple positions, particularly the C-2 position, allowing for the fine-tuning of its interaction with biological targets.[6] Derivatives have been successfully developed and investigated as:

-

Anticancer Agents : Exhibiting potent cytotoxicity against a range of human cancer cell lines through various mechanisms, including kinase inhibition and apoptosis induction.[1][7]

-

Anti-inflammatory Compounds : Modulating inflammatory pathways, with some derivatives showing dual anticancer and anti-inflammatory effects.[1][2]

-

Antimicrobial and Antiviral Agents : Showing efficacy against various pathogens.[2][8]

-

Neuroprotective Agents : Including applications in targeting pathways related to neurodegenerative diseases like Alzheimer's.[2][8]

The incorporation of halogen atoms, such as chlorine and fluorine, is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties. Fluorine, in particular, can improve metabolic stability, binding affinity, and membrane permeability.[9] The dichloro-substitution pattern has also been noted as a key structural feature for enhancing the antiproliferative activity of related heterocyclic compounds.[1] Therefore, this compound represents a pre-optimized starting point for drug design.

Synthetic Strategy & Core Reactivity

The primary utility of this compound lies in its capacity as a chemical intermediate. Its reactivity is dictated by the distinct electronic environment of its constituent atoms.

Causality of Reactivity: The chlorine atom at the C-2 position is the most significant site for initial derivatization. Situated on the thiazole ring, it is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups—amines, thiols, and others—which can serve as key pharmacophoric elements for interacting with target proteins. The halogen atoms on the benzene ring (6-chloro and 4-fluoro) are less reactive to direct substitution but play a crucial role in modulating the overall electronic character of the molecule, thereby influencing its biological activity and pharmacokinetic properties.

Experimental Protocol: General Procedure for C-2 Amination

This protocol describes a self-validating system for the nucleophilic substitution at the C-2 position, a foundational step in creating a library of novel derivatives.

Objective: To synthesize a 2-amino-6-chloro-4-fluoro-1,3-benzothiazole derivative.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.5 eq)

-

A suitable base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

Anhydrous polar aprotic solvent, e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

-

Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent.

-

Reagent Addition: Add the amine (1.1 - 1.5 eq) to the solution, followed by the dropwise addition of the base (2.0 eq) while stirring. Rationale: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water, which will often precipitate the solid product.

-

Purification: Collect the solid by filtration, wash with water, and dry. If the product is not a solid, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final, high-purity compound.

-

Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Therapeutic Applications: A Forward Look

By analyzing the biological activities of structurally analogous compounds, we can project the most promising therapeutic avenues for derivatives of this compound.

Anticancer Agents: Targeting Kinase Signaling

The benzothiazole scaffold is a well-established core for the design of kinase inhibitors.[10] Many cancers are driven by aberrant signaling from protein kinases, making them prime therapeutic targets. Benzothiazole derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The specific halogenation pattern of this compound is particularly promising. Research on related compounds has demonstrated that such substitutions can lead to potent and selective anticancer activity.[1][2] For instance, certain dichlorinated benzamide derivatives have shown excellent inhibitory effects on tumor growth.[2][11]

| Example Benzothiazole Derivative | Target/Cell Line | Reported Activity (IC₅₀) | Significance/Reference |

| Hydrazine-based 6-fluorobenzothiazole | HeLa (cervical cancer) | 2.41 µM | Potent cytotoxicity comparable to doxorubicin.[7][12] |

| Pyrrolidine-based imidazobenzothiazole | HepG2, MCF-7, HeLa | Potent antiproliferative at 4.0 µM | Fluorine substitution at the 7-position enhanced cytotoxicity.[7][12] |

| 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazole-6-yl]benzamide | In vivo tumor models | Excellent inhibitory activity | Demonstrates the power of the 2,6-dichloro substitution pattern.[2] |

Anti-inflammatory and Immunomodulatory Agents

Chronic inflammation is a key factor in the tumor microenvironment and various autoimmune diseases.[1] Certain benzothiazole derivatives have been found to possess dual anticancer and anti-inflammatory properties by reducing the secretion of key inflammatory cytokines like IL-6 and TNF-α.[1] The this compound scaffold could be exploited to develop potent inhibitors of inflammatory pathways, potentially targeting kinases involved in immune cell signaling.

Workflow for Derivative Discovery and Validation

A logical workflow for leveraging this building block would involve a systematic process of synthesis, screening, and optimization.

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a strategically designed building block poised for significant application in drug discovery. Its pre-installed halogenation pattern offers medicinal chemists a head start in developing compounds with desirable pharmacological properties. The high reactivity of the C-2 chloro group provides a reliable handle for generating diverse molecular libraries, while the fluoro and chloro substituents on the benzene ring are positioned to enhance biological activity and metabolic stability.

Future research should focus on the systematic exploration of derivatives synthesized from this scaffold. Screening these compounds against panels of cancer cell lines and protein kinases is a logical first step and holds the highest promise for identifying novel and potent therapeutic leads. The insights gained from such studies will undoubtedly validate the potential of this versatile intermediate and further solidify the role of the benzothiazole scaffold in the future of medicine.

References

- ChemicalBook. (n.d.). This compound | 1177350-78-5.

- Jayachandran, E., & Sreenivasa, G. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).

- Reddy, D. R. S. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.

- BenchChem. (n.d.). 2,6-Dichloro-4-methyl-1,3-benzothiazole.

- National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.

- Akhtar, T., et al. (n.d.). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. Acta Pharmaceutica, 58.

-

Ignited Minds Journals. (n.d.). Synthesis of Fluoro Benzothiazoles[4] Comprising Azetidinone Derivatives. Retrieved from _

- Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,6-dichloro- (CAS 3622-23-9).

- ResearchGate. (n.d.). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole.

- Taylor & Francis Online. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view.

- PubMed Central. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.

- BLDpharm. (n.d.). 1177350-78-5|this compound.

- FLORE. (2019, December 2). Benzothiazole derivatives as anticancer agents.

- Badgujar, N. D. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- PubMed Central. (2022, July 20). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.

- PubMed Central. (2020, October 14). Importance of Fluorine in Benzazole Compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamscience.com [benthamscience.com]

- 4. This compound | 1177350-78-5 [chemicalbook.com]

- 5. jchemrev.com [jchemrev.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. flore.unifi.it [flore.unifi.it]

The Rising Therapeutic Potential of 2,6-Dichloro-4-fluoro-1,3-benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] Its unique structural and electronic properties make it a privileged core for the design of novel therapeutic agents. This guide delves into the specific and potent biological activities of a particularly promising subclass: 2,6-dichloro-4-fluoro-1,3-benzothiazole derivatives. By exploring their synthesis, antimicrobial efficacy, and anticancer mechanisms, we aim to provide a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.

The Benzothiazole Core: A Foundation of Versatile Bioactivity

Benzothiazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic activities.[1][3][4][6] This versatility stems from the ability of the benzothiazole ring system to interact with various biological targets through mechanisms such as enzyme inhibition, receptor modulation, and DNA intercalation.[4][7][8] The nature and position of substituents on the benzothiazole core play a crucial role in modulating the potency and selectivity of these interactions, offering a rich landscape for structure-activity relationship (SAR) studies.[4]

Synthesis of Fluorinated Benzothiazole Derivatives

The synthesis of fluorinated benzothiazole derivatives often begins with a substituted aniline precursor. For instance, 4-fluoro-3-chloro aniline can be treated with potassium thiocyanate in the presence of glacial acetic acid and bromine to yield 2-amino-6-fluoro-7-chloro-benzothiazole.[9][10] This intermediate can then undergo further reactions, such as treatment with anthranilic acid, to introduce additional functional groups and build more complex derivatives.[9] Another common synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride and triethylamine.[9]

Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro-benzothiazole

This protocol outlines a general procedure for the synthesis of a key intermediate in the development of this compound derivatives.

Materials:

-

4-fluoro-3-chloro aniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine

Procedure:

-

Cool glacial acetic acid to below room temperature.

-

Add potassium thiocyanate and 4-fluoro-3-chloro aniline to the cooled acetic acid.

-

Slowly add bromine to the mixture while maintaining a low temperature.

-

Allow the reaction to proceed, monitoring for the formation of the product.

-

Upon completion, isolate the 2-amino-6-fluoro-7-chloro-benzothiazole product through appropriate purification techniques.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the development of novel antimicrobial agents.[11] Benzothiazole derivatives have emerged as promising candidates in this area, exhibiting activity against a range of bacterial and fungal pathogens.[1][2][3]

The antimicrobial action of benzothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes.[1][3] For example, some derivatives have been shown to target dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.[1] By inhibiting this enzyme, the compounds disrupt the production of folic acid, which is vital for bacterial growth and replication. Molecular docking studies have been instrumental in elucidating the binding interactions between benzothiazole derivatives and the active sites of their target enzymes, providing a rational basis for the design of more potent inhibitors.[1][2]

Certain benzothiazole derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli.[2][3][11] The minimum inhibitory concentration (MIC) values for some of these compounds have been reported to be in the low microgram per milliliter range, indicating potent antibacterial activity.[3][11]

Anticancer Potential: Targeting the Hallmarks of Cancer

The fight against cancer continues to drive significant research and development efforts in medicinal chemistry. Benzothiazole derivatives have shown considerable promise as anticancer agents, with some compounds advancing to clinical trials.[5][7] Their mechanisms of action are diverse and target several key pathways involved in cancer cell proliferation, survival, and metastasis.[4][7]

Mechanisms of Anticancer Activity

Several mechanisms have been proposed for the anticancer effects of benzothiazole derivatives:

-

Tyrosine Kinase Inhibition: Many benzothiazoles act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.[4] Dysregulation of these kinases is a common feature of many cancers.

-

Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair.[4] By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.

-

Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain benzothiazole derivatives can increase the production of reactive oxygen species within cancer cells, leading to oxidative stress and the induction of apoptosis.[4]

-

CYP1A1-Mediated Bioactivation: A unique mechanism involves the metabolic activation of some benzothiazole derivatives by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells.[7][8] This bioactivation generates reactive metabolites that can form covalent adducts with DNA, leading to cell death.[8]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the benzothiazole ring significantly influences the anticancer activity. For instance, the presence of a methoxy group at the C-6 position has been shown to enhance kinase inhibitory activity.[8] Fluorine substitution, particularly at the C-5 or C-6 positions, can also lead to potent antiproliferative effects against various cancer cell lines.[8][12] The combination of a fluorine atom at C-5 and a methoxy or methyl group at C-6 can result in synergistic antiproliferative activity.[8]

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 5-fluoro derivative 59a | MCF-7 (Breast) | 0.37 | Antiproliferative | [12] |

| 5-fluoro derivative 59a | HCT-116 (Colon) | 0.08 | Antiproliferative | [12] |

| 6-fluorobenzothiazole 60a | THP-1 (Leukemia) | 1 | EGFR Inhibition (Docking) | [12] |

| 6-fluorobenzothiazole 60b | THP-1 (Leukemia) | 0.9 | EGFR Inhibition (Docking) | [12] |

Diagram 1: General Anticancer Mechanisms of Benzothiazole Derivatives

Caption: Key anticancer mechanisms of benzothiazole derivatives.

Future Directions and Conclusion

The this compound scaffold represents a highly promising area for the development of novel therapeutic agents. The accumulated evidence strongly suggests that derivatives based on this core possess significant antimicrobial and anticancer activities. Future research should focus on the synthesis of novel analogues with diverse substitutions to further explore the structure-activity relationships and optimize their pharmacological profiles. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological properties of these compounds. The continued investigation of this compound derivatives holds the potential to deliver new and effective treatments for infectious diseases and cancer.

References

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved January 20, 2026, from [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

-

Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (n.d.). Singh - CardioSomatics. Retrieved January 20, 2026, from [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024, June 19). NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis of Fluoro Benzothiazoles[1] Comprising Azetidinone Derivatives. (n.d.). Ignited Minds Journals. Retrieved January 20, 2026, from [Link]

-

In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological activities of fluoro benzothiazoles. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

Sources

- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 2. jchr.org [jchr.org]

- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 5. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Fluoro Benzothiazoles [1] Comprising Azetidinone Derivatives [ignited.in]

- 10. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]

- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dichloro-4-fluoro-1,3-benzothiazole as a building block in synthesis

An In-Depth Technical Guide to 2,6-Dichloro-4-fluoro-1,3-benzothiazole as a Versatile Building Block in Synthetic Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Heterocycle

In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Its rigid, planar system and ability to engage in various non-covalent interactions make it an ideal framework for molecular recognition at biological targets. The strategic introduction of specific substituents onto this core can dramatically modulate a molecule's physicochemical properties, reactivity, and biological profile.

This guide focuses on a particularly valuable, yet underexplored, building block: This compound (CAS No. 1177350-78-5).[4][5] The unique arrangement of its substituents—a fluorine atom and two distinct chlorine atoms—imparts a nuanced reactivity profile that can be exploited for selective, stepwise functionalization. The electron-withdrawing nature of the halogens activates the heterocyclic system, making it a potent electrophile for a variety of synthetic transformations. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and strategic application of this powerful synthetic intermediate.

Section 1: Synthesis of the this compound Core

The construction of the benzothiazole ring system is a well-established transformation in organic chemistry.[3] A common and effective method involves the reaction of a substituted 2-aminothiophenol with a suitable one-carbon electrophile. However, a more direct and frequently employed route for 2-halobenzothiazoles starts from a corresponding aniline derivative.

Proposed Synthetic Protocol

The logical precursor for this synthesis is 3,5-dichloro-2-fluoroaniline. The reaction proceeds via an in-situ generated thiocyanogen bromide (BrSCN), which electrophilically attacks the aniline. This is followed by an intramolecular cyclization and subsequent Sandmeyer-type reaction to install the chlorine at the C2 position.

}

Proposed synthesis of the target benzothiazole.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of glacial acetic acid, add 3,5-dichloro-2-fluoroaniline (1.0 eq) and potassium thiocyanate (1.2 eq) at room temperature.

-

Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The intermediate 2-amino-6-chloro-4-fluorobenzothiazole will precipitate.

-